

Technical Monograph: 3,4-Dimethoxybenzaldehyde-d6

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Compound of Interest

Compound Name: 3,4-Dimethoxybenzaldehyde-d6

Cat. No.: B12395036

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Critical Data on Synthesis, Safety, and Bioanalytical Applications

Executive Summary

3,4-Dimethoxybenzaldehyde-d6 (CAS: 1162658-05-0), also known as Veratraldehyde-d6, is a high-purity stable isotope-labeled building block used extensively in pharmaceutical research. Its primary utility lies in its role as an internal standard (IS) for LC-MS/MS quantitation and as a metabolic tracer for drugs containing the veratryl moiety (e.g., Verapamil, Papaverine).

This guide synthesizes the Safety Data Sheet (SDS) requirements with practical laboratory protocols, offering a holistic view of handling, synthesis, and application. Unlike standard SDS documents, this monograph explains the causality behind safety measures and the rationale for experimental designs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

To ensure experimental reproducibility, one must distinguish between the proteo- (natural abundance) and deuterio-forms. The d6-isotopologue carries two trideuteromethoxy groups () at the 3 and 4 positions.

Table 1: Comparative Physicochemical Data

Property	Proteo-Form (Veratraldehyde)	Deutero-Form (Veratraldehyde-d6)
CAS Number	120-14-9	1162658-05-0
Molecular Formula		
Molecular Weight	166.17 g/mol	172.21 g/mol
Isotopic Enrichment	Natural Abundance	
Appearance	White to off-white crystalline solid	White crystalline solid
Melting Point	42–45 °C	41–44 °C (Similar)
Solubility	Soluble in EtOH, Et2O, CHCl3	Soluble in EtOH, Et2O, CHCl3
Lability	Stable	Stable (Methoxy-D exchange is negligible)

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Expert Insight: The 6-mass unit shift is ideal for mass spectrometry, preventing "crosstalk" (spectral overlap) with the analyte's M+0, M+1, or M+2 natural isotopic envelope.

Safety Data Sheet (SDS) – Technical Synthesis

While deuterated compounds generally share the toxicological profile of their parents, the high cost and specific application of **3,4-Dimethoxybenzaldehyde-d6** dictate more rigorous

handling protocols.

GHS Classification (Based on Parent CAS 120-14-9)

- Signal Word:WARNING
- Acute Toxicity (Oral): Category 4 (H302)[1]
- Skin Corrosion/Irritation: Category 2 (H315)[1][2]
- Serious Eye Damage/Irritation: Category 2A (H319)

Critical Handling Protocols

- Respiratory Protection: Although the vapor pressure is low, the solid is often a fine powder. Use a NIOSH-approved N95 respirator or handle within a fume hood to prevent inhalation of dust, which causes respiratory tract irritation.
- Chemical Stability: Aldehydes are prone to autoxidation to carboxylic acids (3,4-dimethoxybenzoic acid-d6) upon prolonged exposure to air.
 - Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Decontamination: In case of spill, sweep up carefully to avoid dust generation.[1] Clean surface with 10% sodium bisulfite solution (neutralizes aldehydes) followed by water.

Synthesis & Quality Assurance

The synthesis of **3,4-Dimethoxybenzaldehyde-d6** typically proceeds via the methylation of 3,4-dihydroxybenzaldehyde (Protocatechualdehyde) using a deuterated methylating agent.

Synthesis Workflow

The following diagram illustrates the standard synthetic route using Iodomethane-d3 (

).

This route is preferred over Dimethyl sulfate-d6 for small-scale, high-purity synthesis due to easier workup.

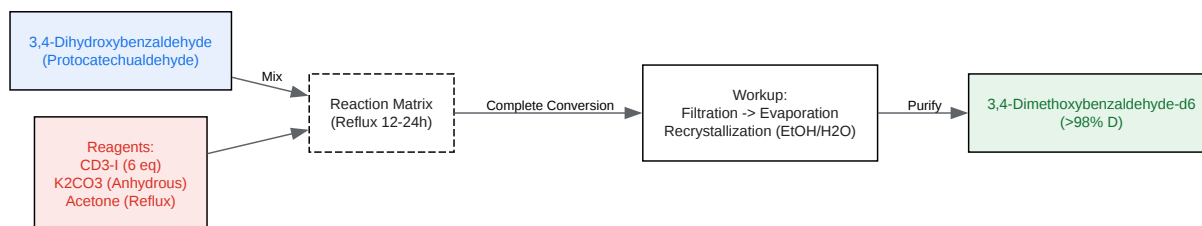


Figure 1: Synthesis of 3,4-Dimethoxybenzaldehyde-d6 via Williamson Ether Synthesis.

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Quality Control: NMR Validation

To verify isotopic enrichment, Proton NMR (

-NMR) is the gold standard.

- Protocol: Dissolve ~10 mg in .
- Criterion:
 - Observe aromatic protons (multiplet, ~6.9–7.5 ppm, integral = 3H).
 - Observe aldehyde proton (singlet, ~9.8 ppm, integral = 1H).
 - Critical Check: The methoxy region (~3.9 ppm) must be silent (integral < 1% of expected). Residual peaks here indicate incomplete deuteration (impurities).

Applications in Drug Development Bioanalytical Internal Standard (IS)

In LC-MS/MS assays, **3,4-Dimethoxybenzaldehyde-d6** serves as an ideal IS for quantifying veratraldehyde or structurally related drugs.

- Mechanism: It co-elutes with the analyte (compensating for matrix effects) but is mass-resolved.
- Retention Time Shift: Deuterium is slightly more hydrophilic than hydrogen. Expect the d6-analog to elute slightly earlier than the proteo-form on Reverse Phase (C18) columns. This "deuterium isotope effect" is usually negligible (< 0.1 min) but must be verified during method validation.

Metabolic Stability Studies

This compound is used to probe metabolic pathways, specifically O-demethylation.

- Rationale: Cytochrome P450 enzymes (e.g., CYP2D6) attack the methoxy carbon-hydrogen bonds. Replacing C-H with C-D introduces a Kinetic Isotope Effect (KIE).
- Interpretation: If the metabolic rate of the d6-analog is significantly slower than the proteo-form (), it confirms that O-demethylation is the rate-limiting step in the metabolic clearance of the compound.

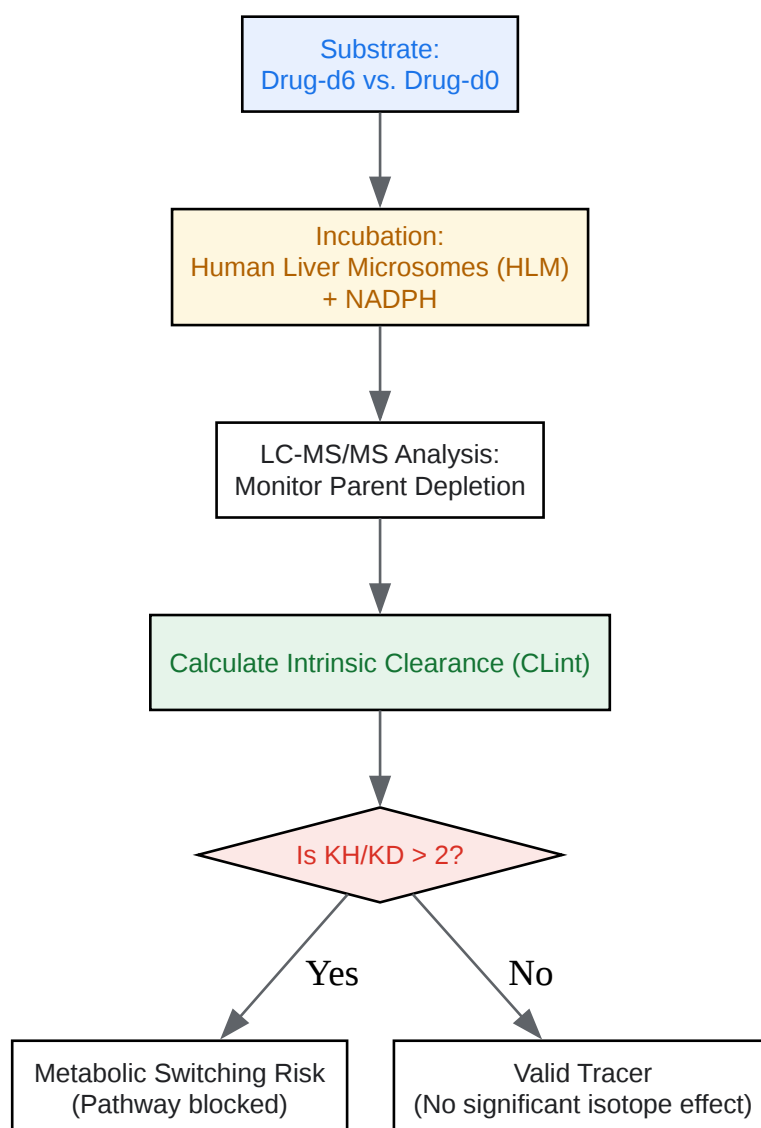


Figure 2: Workflow for assessing Metabolic Stability using Deuterated Analogs.

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References

- Synthesis Methodology: Varadaraju, T. G., et al. (2012). Synthesis of anti-HIV lithospermic acid by two diverse strategies. *Organic & Biomolecular Chemistry*, 10(28), 5456-5465. (Demonstrates methylation chemistry applicable to d6 synthesis). [[Link](#)]

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Sources

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- 2. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
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